N,N'-Bis(acryloylaminomethyl)urea
CAS No.: 15268-16-3
Cat. No.: VC0100182
Molecular Formula: C9H14N4O3
Molecular Weight: 226.236
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 15268-16-3 |
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Molecular Formula | C9H14N4O3 |
Molecular Weight | 226.236 |
IUPAC Name | N-[[(prop-2-enoylamino)methylcarbamoylamino]methyl]prop-2-enamide |
Standard InChI | InChI=1S/C9H14N4O3/c1-3-7(14)10-5-12-9(16)13-6-11-8(15)4-2/h3-4H,1-2,5-6H2,(H,10,14)(H,11,15)(H2,12,13,16) |
Standard InChI Key | ZHGKSMTYTPKRFX-UHFFFAOYSA-N |
SMILES | C=CC(=O)NCNC(=O)NCNC(=O)C=C |
Introduction
Chemical Structure and Properties
Molecular Structure
N,N'-Bis(acryloylaminomethyl)urea (CAS: 15268-16-3) is characterized by a central urea moiety connected to two acrylamide functional groups through methylene bridges. The compound's structure can be described as consisting of a urea group linked to two acrylamide functionalities, which can participate in free radical polymerization reactions. This molecular arrangement is crucial for its reactivity and applications.
The structure features multiple key components:
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A central urea group (-NH-CO-NH-)
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Two methylene linkers (-CH2-)
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Two acrylamide groups with reactive vinyl termini (CH2=CH-CO-NH-)
Physical and Chemical Properties
N,N'-Bis(acryloylaminomethyl)urea possesses several distinctive physical and chemical properties that determine its behavior in various applications:
Property | Characteristic |
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Physical Appearance | White to off-white solid |
Molecular Formula | C9H14N4O3 |
Solubility | Soluble in polar organic solvents |
Reactive Groups | Terminal vinyl groups capable of polymerization |
Key Functionality | Cross-linking ability via vinyl groups |
Structural Features | Multiple hydrogen bonding sites |
Reactivity Profile
The reactivity of N,N'-Bis(acryloylaminomethyl)urea is primarily governed by its acrylamide functionalities, which can undergo several important reaction types:
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Free radical polymerization through the terminal vinyl groups
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Michael addition reactions with nucleophiles, allowing for functionalization and modification of polymer backbones
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Cross-linking reactions to form three-dimensional polymer networks
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Hydrogen bonding interactions through the urea and amide groups
These reaction capabilities make the compound particularly valuable in polymer chemistry applications where controlled reactivity and structural diversity are desired.
Synthesis Approaches
General Synthesis Methods
The synthesis of N,N'-Bis(acryloylaminomethyl)urea typically involves the reaction of appropriate precursors to form the central urea structure with the flanking acrylamide groups. While specific synthetic routes may vary, they generally focus on creating the appropriate linkages between the urea core and the acrylamide functionalities.
Recent advancements in urea chemistry have explored more sustainable approaches to synthesizing urea derivatives. For instance, electrochemical methods have been developed for basic urea synthesis that consume less energy and emit fewer greenhouse gases compared to traditional methods . Similar principles could potentially be applied to the synthesis of more complex urea derivatives like N,N'-Bis(acryloylaminomethyl)urea.
Synthetic Challenges
The synthesis of N,N'-Bis(acryloylaminomethyl)urea presents several challenges:
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Controlling the regioselectivity of reactions to ensure proper attachment of acrylamide groups
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Preventing premature polymerization of the reactive vinyl groups during synthesis
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Purification of the final product from reaction intermediates and byproducts
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Scaling up laboratory procedures for commercial production
Addressing these challenges requires careful selection of reaction conditions, catalysts, and purification techniques to ensure high yields and product purity.
Applications in Polymer Chemistry
Cross-linking Applications
One of the primary applications of N,N'-Bis(acryloylaminomethyl)urea is as a cross-linking agent in polymer systems. The presence of two reactive vinyl groups allows the compound to form bridges between polymer chains, creating three-dimensional networks with enhanced mechanical properties. This cross-linking capability is particularly valuable in:
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Hydrogel formation for controlled drug delivery systems
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Structural materials requiring enhanced mechanical strength
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Specialty coatings with tailored properties
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Adhesive systems with controlled curing profiles
Comparison with Other Cross-linkers
N,N'-Bis(acryloylaminomethyl)urea can be compared with other common cross-linking agents to highlight its unique properties:
Cross-linking Agent | Structure | Key Advantages | Primary Applications |
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N,N'-Bis(acryloylaminomethyl)urea | Urea core with two acrylamide groups | Multiple hydrogen bonding sites, versatile reactivity | Specialized polymer networks |
N,N'-Methylene-bis-acrylamide | Two acrylamide groups linked by methylene bridge | Widely available, enhances mechanical strength | Polyacrylamide gels, biomedical applications |
N,N-Diethylacrylamide | Single acrylamide group with diethyl substitution | Lower toxicity, temperature-responsive properties | Hydrogels for biomedical applications |
Polymerization Behavior
In polymerization reactions, N,N'-Bis(acryloylaminomethyl)urea exhibits several important behaviors:
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It can participate in free radical polymerization through its vinyl groups
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The bifunctional nature allows for the formation of cross-linked networks rather than linear polymers
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The spacing between reactive groups influences the physical properties of the resulting materials
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The urea core provides additional hydrogen bonding capabilities that affect polymer morphology and properties
Comparative Analysis with Related Compounds
Structural Relatives
Several compounds share structural or functional similarities with N,N'-Bis(acryloylaminomethyl)urea:
Functional Comparisons
The functional properties of these related compounds reveal important distinctions:
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While simple urea serves primarily as a nitrogen source in agricultural applications, N,N'-Bis(acryloylaminomethyl)urea's primary value lies in its reactive functional groups.
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Simple urea requires enzymatic conversion by urease to make its nitrogen available to plants , whereas N,N'-Bis(acryloylaminomethyl)urea's functionality is centered on its polymerizable groups.
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Bis-aryl urea compounds demonstrate biological activities through specific interactions with cellular components , which may inform investigations into potential biological activities of N,N'-Bis(acryloylaminomethyl)urea.
Influence of Environmental Factors
Stability Considerations
The stability of N,N'-Bis(acryloylaminomethyl)urea under various environmental conditions is an important consideration for both storage and application:
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Temperature effects: High temperatures may promote unwanted polymerization
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pH sensitivity: Extreme pH conditions might affect the stability of the urea core
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Light exposure: UV radiation could initiate polymerization of the acrylamide groups
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Moisture effects: Humidity might affect the compound's physical state and reactivity
Environmental Interactions
Studies on urea compounds have shown that environmental factors can significantly impact their behavior. For example, research on urea-N effects on soil microorganisms demonstrated that different nitrogen levels affected both bacterial population growth and indoleacetic acid (IAA) production . In that study, high levels of urea-N increased bacterial population but reduced IAA production, suggesting complex interactions between nitrogen compounds and biological systems .
While this research focused on simple urea rather than N,N'-Bis(acryloylaminomethyl)urea specifically, it highlights the importance of considering environmental interactions when working with urea-derived compounds.
Research Gaps and Future Directions
Current Research Limitations
Despite its potential applications, several research gaps exist in our understanding of N,N'-Bis(acryloylaminomethyl)urea:
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Limited published studies on its synthesis optimization and scalability
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Insufficient data on its biological safety profile
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Incomplete characterization of structure-property relationships in polymer applications
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Limited exploration of potential biological activities
Future Research Opportunities
These research gaps present several promising directions for future investigations:
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Development of improved, environmentally friendly synthesis methods, potentially building on advances in electrochemical urea synthesis
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Comprehensive evaluation of biocompatibility and potential biological activities
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Exploration of structure-property relationships in various polymer systems
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Investigation of potential applications in drug delivery and biomedical engineering
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Computational modeling of polymerization behavior and cross-linking mechanisms
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